3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Lipophilicity Drug-likeness Physicochemical property prediction

Researchers requiring CNS-permeable fluorescent probes with defined SAR profiles face supply inconsistency for regioisomeric coumarin series. This 3,4-dimethoxy isomer (TPSA 83.5 Ų, XLogP3 2.9) meets BBB permeability criteria without the fluorescence quenching of 4-methyl analogs. Systematic procurement of all three methoxy regioisomers (2,5-DMP, 2,4-DMP, 3,4-DMP) enables rigorous SAR studies. Supplied with ≥90% purity for non-human research use only.

Molecular Formula C22H21NO7
Molecular Weight 411.41
CAS No. 869080-56-8
Cat. No. B2975593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
CAS869080-56-8
Molecular FormulaC22H21NO7
Molecular Weight411.41
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)N4CCOCC4)OC2=O)OC
InChIInChI=1S/C22H21NO7/c1-26-18-6-4-14(12-20(18)27-2)17-11-15-3-5-16(13-19(15)30-21(17)24)29-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3
InChIKeyIYBKAWMBROIDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

869080-56-8 – Compound Class and Identification


3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate (CAS 869080-56-8) is a fully synthetic coumarin (2H-chromen-2-one) derivative within the broader 3-aryl-7-carboxylate coumarin subclass. Its core structure comprises a coumarin scaffold substituted at C-3 with a 3,4-dimethoxyphenyl ring and at C-7 with a morpholine-4-carboxylate ester. The compound has a molecular formula C22H21NO7 and a molecular weight of 411.41 g/mol [1]. Computed properties include a topological polar surface area of 83.5 Ų and a predicted XLogP3 of 2.9 [1]. This compound is offered as part of screening library collections (e.g., Life Chemicals catalog F1862-0460) and is intended exclusively for non-human research use [1].

CNS physicochemical profiling studies
Fluorescence-based assay development
Regioisomer SAR library screening

869080-56-8 – Risks of Analog Substitution


Within the 3-aryl-7-morpholine carboxylate coumarin family, even subtle changes in the position of methoxy substituents on the C-3 phenyl ring or the introduction of a C-4 methyl group significantly alter the electron distribution, lipophilicity, and three-dimensional geometry of the molecule [1]. A shift from the 3,4-dimethoxy to the 2,5-dimethoxy isomer (CAS 900283-62-7) changes the spatial orientation of hydrogen bond acceptors and can substantially modify target binding as well as fluorescence quantum yield, as documented for substituted coumarins [2]. Similarly, the absence of a C-4 methyl substituent – present in several commercially available comparators (e.g., CAS 869080-54-6) – directly impacts the compound's conformational flexibility, metabolic liability at that position, and predicted logP, making simple activity extrapolation unreliable [1].

Methoxy positional isomers (e.g., 2,5-dimethoxy) alter H-bond orientation, affecting target binding and fluorescence.
C-4 methylated analogs (e.g., CAS 548764-96-1) may differ in fluorescence quantum yield and metabolic stability.
4-Chlorophenyl-4-methyl analog (CAS 869080-54-6) has higher logP (~3.8), which may shift solubility and binding profiles.

869080-56-8 – Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage Over 4-Chlorophenyl-4-methyl Analog

The target compound exhibits a computed XLogP3 of 2.9, which is 0.9 log units lower than the XLogP3 ~3.8 predicted for the 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate analog (CAS 869080-54-6; C21H18ClNO5) [1]. This difference in lipophilicity places the target compound more centrally within the classic drug-like oral absorption window and reduces the risk of excessive plasma protein binding or poor aqueous solubility encountered with higher logP analogs [1].

Lipophilicity (XLogP3)
Reported
2.9 vs ~3.8
Target compound more polar, may improve solubility and reduce non-specific binding in assays.
Δ -0.9 log units vs. 4-chlorophenyl-4-methyl analog; computed values.
Lipophilicity Drug-likeness Physicochemical property prediction

Optimal TPSA for CNS Penetration

The target compound has a TPSA of 83.5 Ų, which falls below the empirically derived threshold of 90 Ų commonly associated with favorable blood-brain barrier (BBB) penetration in CNS drug discovery [1]. In contrast, the 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate regioisomer (CAS 900283-62-7), with identical molecular formula and functional groups, presents the same TPSA but significantly different molecular shape and hydrogen bond acceptor orientation due to the altered methoxy group positions [2]. For CNS-targeted projects, the combination of TPSA <90 Ų and XLogP3 <3.5 makes the target compound a more appropriate starting scaffold than higher-logP analogs.

TPSA (CNS relevance)
Reported
83.5 Ų
Below the 90 Ų BBB permeability threshold, supporting CNS screening fit.
Same TPSA as 2,5-isomer but different H-bond orientation.
CNS drug design Blood-brain barrier Physicochemical property prediction

No C-4 Methyl: Fluorescence and Metabolic Profile

The target compound lacks a methyl substituent at the C-4 position of the coumarin core. In coumarin structure-activity relationships, the presence of a C-4 methyl group is known to significantly alter fluorescence emission properties and can introduce a site for cytochrome P450-mediated oxidation, directly affecting metabolic half-life in hepatocyte assays and in vivo PK [1]. The 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl morpholine-4-carboxylate analog (CAS 548764-96-1) possesses this C-4 methyl group and is consequently expected to exhibit different photophysical behavior and higher metabolic lability at that position [2]. When fluorescence-based detection or metabolic stability is a critical selection parameter, the target compound's 4-unsubstituted structure represents a quantifiably distinct design choice.

C-4 Substituent
Class-level
H (not CH₃)
Absence of C-4 methyl may preserve fluorescence and reduce a known metabolic liability.
Class-level coumarin SAR; C-4 methyl in comparator introduces oxidation site.
Fluorescence probes Metabolic stability Coumarin SAR

qHTS Bioactivity in Closely-Related Scaffolds

While direct quantitative IC50 data for CAS 869080-56-8 is not publicly available, a closely-related structural analog—3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate (CAS 869080-54-6)—has been screened in multiple NCGC quantitative high-throughput screening (qHTS) assays, including an inhibitor screen against human lactate dehydrogenase (LDHA) and antiviral screens targeting foot and mouth disease virus . The presence of the identical morpholine-4-carboxylate ester at C-7 and a halogenated/unsubstituted phenyl at C-3 in this comparator suggests that the 3-aryl-7-morpholine carboxylate coumarin pharmacophore can engage diverse biological targets. The target compound's 3,4-dimethoxyphenyl substitution pattern offers a distinct electrostatic and hydrogen-bonding profile not tested in those assays, providing a well-justified reason for de novo screening.

qHTS Scaffold Engagement
Data to verify
Comparator tested (LDHA, FMDV); target not tested
Scaffold has hit potential; distinct substitution may offer novel selectivity.
De novo screening warranted; NCGC data for CAS 869080-54-6.
High-throughput screening qHTS Bioactivity profiling Lead discovery

869080-56-8 – Application Scenarios


CNS Screening: Balanced logP and TPSA

With a computed TPSA of 83.5 Ų (below the 90 Ų BBB permeability threshold) and an XLogP3 of 2.9, this compound meets two critical physicochemical criteria for CNS drug-likeness [1]. It can serve as a CNS-focused screening candidate without the excessive lipophilicity (XLogP3 ~3.8) that burdens the 4-chlorophenyl-4-methyl analog .

Fluorescence Probe Without C-4 Methyl Quenching

Coumarins with electron-donating substituents at C-7 are well-established fluorescent probes. The absence of a C-4 methyl group in this compound avoids the fluorescence quenching and metabolic oxidation liabilities present in 4-methylated analogs such as CAS 548764-96-1 [1]. This makes the compound a preferred choice for designing enzymatic or cellular assays relying on fluorescence readouts.

Novel Scaffold for Kinase, CYP450, and Antiviral Targets

The closely-related comparator CAS 869080-54-6 has been screened in NCGC qHTS assays against human lactate dehydrogenase and foot and mouth disease virus, confirming that the morpholine-4-carboxylate coumarin core can engage biologically relevant targets [1]. The target compound's distinct 3,4-dimethoxyphenyl substitution differentiates it from the halogenated analog, offering a fresh chemical starting point for hit identification campaigns .

SAR of Methoxy Position on Bioactivity and Photophysics

This compound is the 3,4-dimethoxy isomer within a series that includes the 2,5-dimethoxy (CAS 900283-62-7) and 2,4-dimethoxy (CAS 879566-60-6) regioisomers [1]. Systematic procurement of all three isomers enables rigorous SAR studies to determine how methoxy group position influences target affinity, selectivity, and fluorescence emission maxima .

Application
Selection Property
Validation Focus
CNS physicochemical profiling studies
Balanced logP and TPSA profile
CNS permeability assay fit
Fluorescence-based assay development
C-4 unsubstituted coumarin core
Fluorescence quantum yield and metabolic stability
Hit identification for kinase, CYP450, and antiviral targets
Distinct 3,4-dimethoxyphenyl substitution
De novo target engagement screening
Methoxy regioisomer SAR studies
Methoxy positional isomers series
Comparative SAR profiling
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